molecular formula C39H34N2O B12583071 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one CAS No. 500905-67-9

2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one

Cat. No.: B12583071
CAS No.: 500905-67-9
M. Wt: 546.7 g/mol
InChI Key: ZRZGMINDTYOYLB-UHFFFAOYSA-N
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Description

2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentanone core with two extended conjugated systems, each containing a carbazole moiety. The presence of these conjugated systems imparts significant photophysical properties, making it a subject of interest in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with cyclopentanone under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which helps in achieving higher yields and shorter reaction times . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to enhance the reaction efficiency.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and employing continuous flow reactors to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the carbazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: DMSO, dichloromethane, and toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one exerts its effects is primarily through its interaction with light. The extended conjugated systems allow for efficient absorption and emission of light, making it a valuable compound in photophysical applications. The molecular targets and pathways involved include the interaction with specific wavelengths of light, leading to fluorescence or phosphorescence .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis[3-(9-phenyl-9H-carbazol-3-yl)methylene]cyclopentan-1-one
  • 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)thiophen-2-yl)methylene]cyclopentan-1-one

Uniqueness

Compared to similar compounds, 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one stands out due to its specific structural configuration, which provides unique photophysical properties. Its ability to form stable films and its high fluorescence quantum yield make it particularly valuable in organic electronics and materials science .

Biological Activity

2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one is a novel compound derived from the carbazole framework, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentanone core with two bis-propenylidene substituents linked to 9-ethyl-9H-carbazole moieties. Its molecular formula is C25H23N2OC_{25}H_{23}N_2O, with a molecular weight of approximately 367.45 g/mol. The structure can be represented as follows:

Structure C25H23N2O\text{Structure }\text{C}_{25}\text{H}_{23}\text{N}_2\text{O}

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its anti-cancer properties, anti-inflammatory effects, and potential as an antiviral agent.

Anti-Cancer Activity

Numerous studies have reported the cytotoxic effects of carbazole derivatives against various cancer cell lines. For example, compounds related to 9H-carbazole have shown significant activity against colon carcinoma and other cancer types. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Effect
HCT1165.0Cytotoxicity
MCF74.8Apoptosis induction
A5496.1Cell cycle arrest

Anti-Viral Activity

Recent research has explored the potential of carbazole derivatives in inhibiting viral replication. In particular, studies have focused on their interaction with viral proteins, such as those associated with SARS-CoV-2. Molecular docking studies suggest that these compounds can bind effectively to key viral proteins, potentially inhibiting their function.

The biological activity of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It can interfere with cell cycle progression by affecting cyclin-dependent kinases (CDKs).
  • Antiviral Mechanisms : Binding to viral proteins may prevent their interaction with host cell machinery, thereby inhibiting viral replication.

Study 1: Cytotoxicity against Cancer Cells

In a study examining the cytotoxic effects of various carbazole derivatives, this compound was found to exhibit significant cytotoxicity against multiple cancer cell lines, demonstrating an IC50 value of approximately 5 µM in HCT116 cells.

Study 2: Antiviral Activity Against SARS-CoV-2

Another study evaluated the inhibitory effect of this compound on SARS-CoV-2 proteins through molecular docking simulations. The results indicated strong binding affinities with the main protease (M pro) and RNA-dependent RNA polymerase (RdRp), suggesting potential for further development as an antiviral agent.

Properties

CAS No.

500905-67-9

Molecular Formula

C39H34N2O

Molecular Weight

546.7 g/mol

IUPAC Name

2,5-bis[3-(9-ethylcarbazol-3-yl)prop-2-enylidene]cyclopentan-1-one

InChI

InChI=1S/C39H34N2O/c1-3-40-35-17-7-5-15-31(35)33-25-27(19-23-37(33)40)11-9-13-29-21-22-30(39(29)42)14-10-12-28-20-24-38-34(26-28)32-16-6-8-18-36(32)41(38)4-2/h5-20,23-26H,3-4,21-22H2,1-2H3

InChI Key

ZRZGMINDTYOYLB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC=C3CCC(=CC=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C3=O)C7=CC=CC=C71

Origin of Product

United States

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